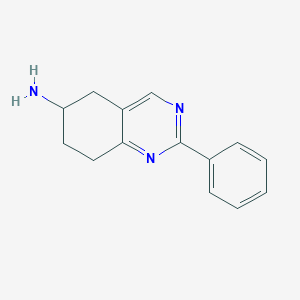
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-butyl group: This can be done through alkylation reactions using sec-butyl halides in the presence of a strong base.
Attachment of the isobutoxymethyl group: This step involves the reaction of the pyrazole derivative with isobutyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Medicinal chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Chemical biology: The compound can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Material science: It can be used in the synthesis of functional materials with specific properties, such as polymers and coatings.
Agricultural chemistry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonic acid: This compound has a sulfonic acid group, which is more stable and less reactive compared to the sulfonyl chloride group.
1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonate ester: This compound has a sulfonate ester group, which can be used in different chemical reactions compared to the sulfonyl chloride group.
The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-5-10(4)15-11(8-18-7-9(2)3)12(6-14-15)19(13,16)17/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQESJRVFWKEUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
![N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2785695.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate](/img/structure/B2785700.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)
![N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2785707.png)
![methyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)
![5-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2785711.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)
